4-Amino-3,5-difluorobenzaldehyde vs. 4-Aminobenzaldehyde: ALDH3A1 Inhibition Potency Comparison
4-Amino-3,5-difluorobenzaldehyde inhibits human ALDH3A1 with an IC50 of 2.10E+3 nM (2.1 µM) [1]. In contrast, the non-fluorinated analog 4-aminobenzaldehyde shows an IC50 of 1.60E+4 nM (16 µM) against ALDH1A1 and ALDH2 [2]. This represents an approximate 7.6-fold improvement in potency for the fluorinated derivative against a closely related aldehyde dehydrogenase isoform.
| Evidence Dimension | Inhibition of aldehyde dehydrogenase (ALDH) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | 4-Aminobenzaldehyde: IC50 = 1.60E+4 nM (16 µM) |
| Quantified Difference | Approximately 7.6-fold lower IC50 for the target compound (higher potency) |
| Conditions | Target: Human ALDH3A1 vs. ALDH1A1/ALDH2. Assay: Spectrophotometric analysis. |
Why This Matters
The 7.6-fold improvement in potency highlights the critical role of 3,5-difluoro substitution for achieving superior ALDH inhibition, a key consideration for projects targeting cancer stem cells or aldehyde detoxification pathways.
- [1] BindingDB: BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM for human ALDH3A1 inhibition. View Source
- [2] BindingDB PrimarySearch_ki: Ki: 4.70E+3 nM, IC50: 1.60E+4 nM for 4-aminobenzaldehyde against ALDH1A1 and ALDH2. View Source
